
1-Sec-butyl-4'-methyl-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sec-butyl-4'-methyl-4,1'-bipiperidine, also known as BAM-15, is a small molecule that has gained attention in the scientific community for its potential use in cellular metabolism studies. BAM-15 is a mitochondrial uncoupler, which means it can disrupt the normal function of mitochondria in cells. This disruption has led to the investigation of BAM-15 as a potential tool for studying cellular metabolism and as a potential therapeutic agent.
Wirkmechanismus
1-Sec-butyl-4'-methyl-4,1'-bipiperidine works by disrupting the normal function of mitochondria in cells. Mitochondria are responsible for producing ATP, which is the energy currency of cells. 1-Sec-butyl-4'-methyl-4,1'-bipiperidine uncouples the electron transport chain in mitochondria, which means that the energy produced by the electron transport chain is no longer used to produce ATP. Instead, the energy is dissipated as heat, which can disrupt cellular metabolism.
Biochemical and Physiological Effects:
1-Sec-butyl-4'-methyl-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It can increase oxygen consumption and heat production in cells, indicating that it is disrupting the normal function of mitochondria. It can also increase the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 1-Sec-butyl-4'-methyl-4,1'-bipiperidine has been shown to increase glucose uptake in cells, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Sec-butyl-4'-methyl-4,1'-bipiperidine in lab experiments is that it can be used to investigate the role of mitochondrial uncoupling in cellular metabolism. This can provide insights into the mechanisms underlying metabolic diseases such as diabetes and cancer. However, one limitation of using 1-Sec-butyl-4'-methyl-4,1'-bipiperidine is that it can be toxic to cells at high concentrations. Careful dosing and experimentation is required to ensure that 1-Sec-butyl-4'-methyl-4,1'-bipiperidine is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Sec-butyl-4'-methyl-4,1'-bipiperidine. One direction is to investigate the potential therapeutic applications of 1-Sec-butyl-4'-methyl-4,1'-bipiperidine. For example, 1-Sec-butyl-4'-methyl-4,1'-bipiperidine may be useful in treating metabolic diseases such as diabetes and cancer. Another direction is to investigate the role of mitochondrial uncoupling in aging and age-related diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-Sec-butyl-4'-methyl-4,1'-bipiperidine.
Synthesemethoden
The synthesis of 1-Sec-butyl-4'-methyl-4,1'-bipiperidine involves several steps, including the reaction of 1,4-dibromobutane with piperidine to form 1,4-bis(piperidin-1-yl)butane. This compound is then reacted with methyl iodide to form 1-methyl-4-(piperidin-1-yl)butane. Finally, the addition of two more piperidine rings to this compound results in the formation of 1-Sec-butyl-4'-methyl-4,1'-bipiperidine.
Wissenschaftliche Forschungsanwendungen
1-Sec-butyl-4'-methyl-4,1'-bipiperidine has been used in several studies to investigate cellular metabolism. One study used 1-Sec-butyl-4'-methyl-4,1'-bipiperidine to investigate the role of mitochondrial uncoupling in regulating glucose metabolism in cancer cells. Another study used 1-Sec-butyl-4'-methyl-4,1'-bipiperidine to investigate the effect of mitochondrial uncoupling on insulin secretion in pancreatic beta cells. These studies have shown that 1-Sec-butyl-4'-methyl-4,1'-bipiperidine can be a useful tool for studying cellular metabolism and may have potential therapeutic applications.
Eigenschaften
Produktname |
1-Sec-butyl-4'-methyl-4,1'-bipiperidine |
|---|---|
Molekularformel |
C15H30N2 |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
1-butan-2-yl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C15H30N2/c1-4-14(3)16-11-7-15(8-12-16)17-9-5-13(2)6-10-17/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
NYRMETGDANWFFF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCC(CC1)N2CCC(CC2)C |
Kanonische SMILES |
CCC(C)N1CCC(CC1)N2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



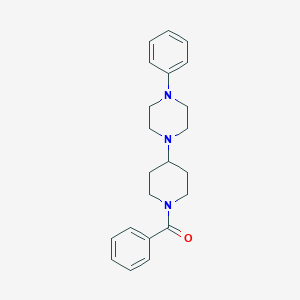

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
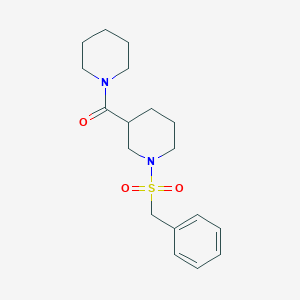
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
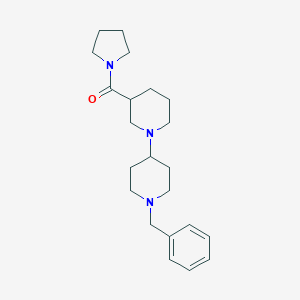
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
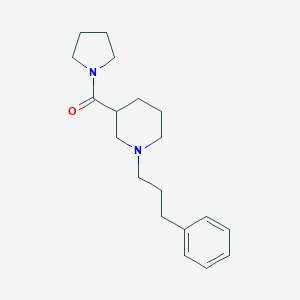

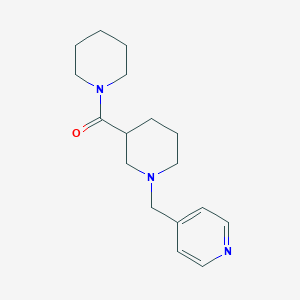
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)